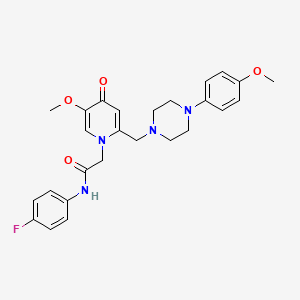

N-(4-fluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O4/c1-34-23-9-7-21(8-10-23)30-13-11-29(12-14-30)16-22-15-24(32)25(35-2)17-31(22)18-26(33)28-20-5-3-19(27)4-6-20/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIRSUVMMGAJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 480.5 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For example, a study evaluating various piperazine derivatives showed promising results against cancer cell lines, with some compounds achieving IC50 values below 10 µM in A549 lung adenocarcinoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 | 8.5 |

| Compound 2 | HeLa | 6.3 |

| N-(4-fluorophenyl)... | A549 | <10 |

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. In a study assessing the anticonvulsant properties of structurally related compounds, some derivatives demonstrated significant efficacy in picrotoxin-induced seizure models . This suggests that this compound may possess similar anticonvulsant properties.

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving several piperazine derivatives, researchers noted that certain modifications to the piperazine ring enhanced cytotoxic activity against various cancer cell lines. The substitution pattern on the phenyl rings was critical for activity, indicating that N-(4-fluorophenyl)-2-(5-methoxy...) could be optimized further for improved efficacy .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological profile of related compounds found that modifications to the methoxy and fluorine substituents significantly influenced their binding affinity to serotonin receptors. This highlights the potential for N-(4-fluorophenyl)-2-(5-methoxy...) to be developed as a therapeutic agent for mood disorders .

Scientific Research Applications

Pharmacological Properties

N-(4-fluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibits a range of pharmacological effects:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. The piperazine moiety is often associated with such activity, suggesting potential for mood disorder treatments.

- Anti-anxiety Effects : The compound's structural analogs have been studied for anxiolytic properties, which may be linked to their interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.

Therapeutic Uses

The compound's unique structure positions it as a candidate for various therapeutic applications:

2.1. Neurological Disorders

Studies suggest that this compound could be explored for treating neurological disorders such as:

- Depression : By potentially enhancing monoaminergic neurotransmission.

- Anxiety Disorders : Through modulation of anxiety-related pathways.

2.2. Cancer Research

The compound's oxopyridine structure may contribute to anticancer activities. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Inhibition of Cell Proliferation : Targeting specific signaling pathways involved in cancer cell survival.

- Induction of Apoptosis : By activating caspase pathways, leading to programmed cell death.

3.1. Interaction with Receptors

The compound may interact with various receptors including:

- Serotonin Receptors : Potentially acting as agonists or antagonists, influencing mood and anxiety levels.

- Dopamine Receptors : Modulating dopaminergic signaling pathways associated with reward and motivation.

3.2. Cellular Pathways

Research into similar compounds has indicated involvement in key cellular pathways such as:

| Pathway | Effect |

|---|---|

| MAPK/ERK Pathway | Promotes cell survival and proliferation |

| PI3K/Akt Pathway | Inhibits apoptosis and promotes growth |

| Caspase Activation | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have investigated the pharmacological applications of compounds structurally similar to this compound:

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant effects of a related compound in animal models, demonstrating significant reductions in depressive-like behaviors through serotonin receptor modulation.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of a similar oxopyridine derivative, revealing its ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis through caspase activation.

Comparison with Similar Compounds

Structural and Functional Analysis

- Piperazine Modifications: The target compound’s piperazine is functionalized with a 4-methoxyphenyl group, unlike the phenyl (), pyrimidinyl (), or sulfonyl groups ().

- Pyridinone Core: The 4-oxopyridin-1(4H)-yl moiety distinguishes the target compound from simpler acetamides. This ring system may confer rigidity and hydrogen-bonding capacity, improving target selectivity.

- Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group (shared with and 8) offers metabolic resistance compared to methyl- or phenoxy-substituted analogs (), as fluorine reduces susceptibility to oxidative degradation.

Research Findings and Hypotheses

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from related structures:

- Receptor Binding: Piperazine-containing acetamides often target serotonin (5-HT) or dopamine receptors.

- Metabolic Stability: The dual methoxy groups and fluorophenyl moiety likely improve metabolic stability compared to non-fluorinated analogs (e.g., ).

- Synthetic Routes : highlights nucleophilic acyl substitution and Suzuki coupling as viable methods for attaching piperazine and aryl groups, which may apply to the target compound’s synthesis.

Data Table: Physicochemical Properties of Similar Compounds

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for purity?

The synthesis involves multi-step reactions, starting with the formation of the pyridinone core followed by coupling the piperazine and fluorophenyl moieties. Critical steps include:

- Mannich reaction for introducing the piperazine-methyl group at the 2-position of the pyridinone ring .

- Amide coupling using reagents like EDCI/HOBt to attach the N-(4-fluorophenyl)acetamide group . Optimization requires precise temperature control (e.g., 0–5°C for Mannich reactions) and pH adjustments (weakly basic conditions for amide coupling). Solvents such as DMF or dichloromethane are preferred for solubility, and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is structural integrity confirmed, and what spectroscopic techniques are essential?

Structural validation relies on:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, piperazine-CH₂ at C2) and aromatic proton splitting patterns .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyridinone C=O) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns .

Q. What preliminary biological targets are hypothesized for this compound?

The piperazine and fluorophenyl groups suggest potential interactions with:

- Serotonergic/dopaminergic receptors (piperazine is a common pharmacophore) .

- Kinases or enzymes (pyridinone core mimics ATP-binding motifs) . Initial screening via radioligand binding assays or enzymatic inhibition studies (e.g., kinase panel) is recommended .

Q. What solvents and storage conditions ensure stability?

The compound is stable in DMSO (for biological assays) and anhydrous DCM (for synthetic steps). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyridinone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Piperazine substitution : Replace 4-methoxyphenyl with bulkier groups (e.g., 4-fluorobenzyl) to enhance receptor selectivity .

- Pyridinone modifications : Introduce electron-withdrawing groups (e.g., Cl at C6) to stabilize the ring and improve metabolic stability .

- Amide linker : Replace acetamide with sulfonamide to modulate bioavailability . Use computational docking (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from:

- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the piperazine group .

- Cell line variability : Receptor expression levels in HEK293 vs. CHO cells . Validate findings using orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .

Q. What strategies mitigate side reactions during derivatization (e.g., oxidation of the pyridinone ring)?

- Protecting groups : Use TBS-protected alcohols during Mannich reactions to prevent unwanted ring oxidation .

- Catalyst choice : Employ Pd/C under H₂ for selective reductions without degrading the amide bond . Monitor reactions in real-time via TLC or LC-MS to isolate intermediates .

Q. How can computational modeling predict metabolic pathways and toxicity?

Tools like SwissADME predict Phase I/II metabolism:

- Phase I : Oxidative demethylation of the methoxy groups .

- Phase II : Glucuronidation of the pyridinone hydroxyl (if present) . Combine with ProTox-II to assess hepatotoxicity risks from reactive metabolites .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC challenges : Co-elution of byproducts (e.g., de-fluorinated analogs) requires gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .

- Detection limits : Use UPLC-QTOF-MS for impurities <0.1% .

Q. How does the compound’s stability vary under physiological vs. synthetic conditions?

- Hydrolytic degradation : The pyridinone ring is stable at pH 7.4 but degrades in acidic conditions (pH <3) via ring-opening .

- Thermal stability : Decomposes above 150°C (DSC/TGA data) .

Pre-formulation studies (e.g., forced degradation under UV/oxidizers) are critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.